molecular formula C9H13N3O4 B6335334 tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate CAS No. 1003011-05-9

tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

Cat. No. B6335334
CAS RN: 1003011-05-9
M. Wt: 227.22 g/mol
InChI Key: YSHGVIXDDTXRJC-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate” is a chemical compound that belongs to the class of pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It is known to be a white to yellow powder or crystals or liquid .

Scientific Research Applications

Medicinal Chemistry

The pyrazole moiety, which is part of the structure of tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, is significant in medicinal chemistry. Pyrazoles are known for their wide range of pharmacological activities. They serve as scaffolds in the synthesis of bioactive chemicals, which are crucial for drug discovery .

Agrochemistry

In agrochemistry, compounds like tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate are used to develop new agrochemicals. These compounds can lead to the creation of novel pesticides and herbicides, contributing to more efficient and sustainable agricultural practices .

Coordination Chemistry

Pyrazole derivatives are used in coordination chemistry to synthesize complex molecules with metals. These complexes can be applied in catalysis, magnetic materials, and as sensors .

Organometallic Chemistry

The pyrazole ring found in tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate is also utilized in organometallic chemistry. It can act as a ligand to form stable organometallic compounds, which are essential in catalytic processes .

Green Synthesis

The pyrazole scaffold is employed in green synthesis methods. These methods aim to reduce the environmental impact of chemical synthesis by minimizing the use of hazardous substances and improving efficiency .

Synthesis of Natural Products

Compounds like tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate can be precursors to biologically active natural products. They are used in the synthesis of complex molecules that have potential applications in pharmaceuticals .

properties

IUPAC Name

tert-butyl 2-(3-nitropyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-9(2,3)16-8(13)6-11-5-4-7(10-11)12(14)15/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHGVIXDDTXRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

Synthesis routes and methods

Procedure details

To a solution of 3-Nitro-1H-pyrazole (1.00 g, 8.84 mmol) in anhydrous N,N-dimethylformamide (20 mL), a 60% dispersion of sodium hydride in mineral oil (390 mg, 9.73 mmol) was added while stirring under nitrogen. After the effervescence ceased and the mixture was stirred for additional 1 h, tert-butyl-bromoacetate (1.44 mL, 9.73 mmol) was added. The mixture was continued to stir under nitrogen for an additional 2 h. The solvent was removed in vacuo and purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 0% ethyl acetate/hexanes to 50% ethyl acetate/hexanes, 30 min) afforded (3-nitro-pyrazol-1-yl)-acetic acid tert-butyl ester (1.55 g, 77%) as a white powder. H1-NMR (400 MHz, CDCl3) δ: 1.42 (9H, s), 4.86 (2H, s), 6.87 (1H, d, J=2.4 Hz), 7.54 (1H, d, J=2.3 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step Two

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